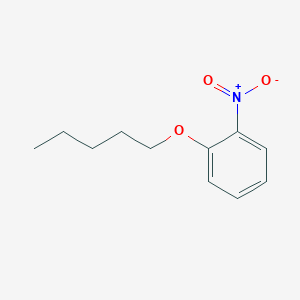

2-Nitrophenyl pentyl ether

Übersicht

Beschreibung

“2-Nitrophenyl pentyl ether” is an organic compound that is used as a plasticizer and a charge transferring liquid in electrochemical devices . It is also used as a matrix in fast atom bombardment mass spectrometry, liquid secondary ion mass spectrometry, and as a highly lipophilic plasticizer in polymer membranes used in ion selective electrodes .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-Iodopentane and 2-Nitrophenol . The synthesis process is typically carried out in a laboratory setting and requires careful handling of the reactants .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO3 . The molecular weight of the compound is 209.24 .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 177-178 °C at 15 mmHg and a density of 1.098 g/mL at 20 °C . The refractive index of the compound is 1.522 .

Wissenschaftliche Forschungsanwendungen

Corrosion Studies : 2-Nitrophenyl pentyl ether has been investigated for developing membranes for H+-selective microelectrodes used in corrosion studies. These microelectrodes have applications in measuring pH over corroding surfaces of metallic coated steel (Zdrachek et al., 2015).

Protein Crosslinking and Affinity Labeling : It's been proposed as a photoreagent for protein crosslinking and affinity labeling. In these applications, it reacts quantitatively with amines upon irradiation, proving useful in biochemical research (Jelenc et al., 1978).

Luminescence-Based Sensors : The compound has been studied in the context of luminescence-based sensors, specifically as a plasticizer in sensor membranes. It acts as a dynamic quencher of luminescence in certain indicators, which is significant in the development of improved sensors (Papkovsky et al., 1997).

Ionic Membrane Electrodes : this compound has been used in developing a new membrane electrode selective to iron(III). This electrode found applications in direct determination of iron(III) in blood and in traditional grape molasses (Ekmekci et al., 2007).

Microsomal Metabolism Studies : This compound has been studied in the context of microsomal metabolism, particularly in understanding the metabolic pathways of various derivatives, which is important in pharmacokinetics and toxicology (Baker et al., 1986).

Hydrotropic Solvents : It has been investigated as part of a study on hydrotropic properties of various solvents. This research is significant in understanding the solubilizing abilities and surface-active properties of different compounds (Moity et al., 2013).

Cation Transport Studies : Its role in alkali metal cation transport across polymer-supported liquid membranes has been studied. The efficiency and selectivity of cation transport are influenced by variations in this compound, which is relevant in membrane technology (Brown et al., 1991).

Molecular Dynamics : The interface between water and this compound has been analyzed using molecular dynamics, providing insights into interfacial phenomena and electrochemical studies (Jorge & Cordeiro, 2008).

Electromembrane Extraction : A study explored its use as a solvent in electromembrane extraction of polar basic metabolites, demonstrating its efficiency in extracting a wide range of polar compounds from biological samples (Drouin et al., 2018).

Chemical Sensors : It's been used in the development of chemical sensors for the determination of metal ions. For example, a vanadyl phosphate membrane potentiometric sensor using this compound showed good performance in detecting vanadyl ions (Akbari et al., 2004).

Safety and Hazards

“2-Nitrophenyl pentyl ether” is classified as a skin irritant (Category 2), according to the GHS classification . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Personal protective equipment such as gloves and eyeshields should be used when handling this compound .

Eigenschaften

IUPAC Name |

1-nitro-2-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVCISCRAMHCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282880 | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39645-91-5 | |

| Record name | NSC28597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)